

Initial Characterization of 2-(3-Bromophenyl)triphenylene Powder: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)triphenylene

Cat. No.: B572025

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Abstract

This technical guide provides a comprehensive overview of the initial characterization of **2-(3-Bromophenyl)triphenylene** powder, a polycyclic aromatic hydrocarbon with potential applications in materials science and medicinal chemistry. This document outlines the fundamental physicochemical properties, expected spectroscopic signatures, and thermal behavior of the compound. Detailed experimental protocols for key analytical techniques are provided to guide researchers in their own characterization efforts. While specific experimental data for this compound is not publicly available, this guide presents expected data based on the analysis of the parent compound, triphenylene, and related brominated aromatic structures.

Physicochemical Properties

2-(3-Bromophenyl)triphenylene is a solid, typically appearing as a white to yellow powder or crystalline solid at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------------------|
| Molecular Formula | C ₂₄ H ₁₅ Br | [3][4] |
| Molecular Weight | 383.29 g/mol | [3][4] |
| CAS Number | 1313514-53-2 | [1][2][3][4][5][6][7] |
| Appearance | White to yellow powder or crystals | [1][2][5] |
| Melting Point | 147-151 °C | [8] |
| Purity | ≥98.0% (by GC) | [1][5] |
| Storage | Room temperature, sealed in a dry environment | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **2-(3-Bromophenyl)triphenylene**. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H) and carbons (¹³C) of **2-(3-Bromophenyl)triphenylene** are predicted based on the known spectra of triphenylene and the substituent effects of the bromophenyl group.

Expected ¹H NMR Data

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|--|
| 8.6 - 8.8 | m | 4H | Aromatic protons on the triphenylene core |
| 7.9 - 8.1 | m | 2H | Aromatic protons on the triphenylene core |
| 7.6 - 7.8 | m | 5H | Aromatic protons on the triphenylene and bromophenyl rings |
| 7.3 - 7.5 | t | 1H | Aromatic proton on the bromophenyl ring |
| 7.2 - 7.3 | d | 1H | Aromatic proton on the bromophenyl ring |
| 7.0 - 7.2 | d | 1H | Aromatic proton on the bromophenyl ring |
| 6.8 - 7.0 | s | 1H | Aromatic proton on the bromophenyl ring |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.

Expected ^{13}C NMR Data

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------------------|
| 120 - 140 | Aromatic carbons |
| 122.2 | Carbon bearing the bromine atom |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **2-(3-Bromophenyl)triphenylene**, the molecular ion peak is expected at m/z

382 and 384, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in a roughly 1:1 ratio.

Expected Mass Spectrometry Data

| m/z | Interpretation |
|---------|--------------------------------|
| 382/384 | $[\text{M}]^+$, Molecular ion |
| 303 | $[\text{M}-\text{Br}]^+$ |
| 226 | $[\text{Triphenylene}]^+$ |

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission properties are determined by the conjugated π -system of the triphenylene core.

Expected UV-Vis and Fluorescence Data

| Parameter | Wavelength (nm) | Notes |
|---|-----------------|--|
| Absorption Maximum (λ_{abs}) | ~275 | The bromophenyl substituent may cause a slight red or blue shift compared to unsubstituted triphenylene. |
| Emission Maximum (λ_{em}) | ~355 | Excitation at the absorption maximum. |

Thermal Analysis

Thermal analysis provides information about the thermal stability and phase transitions of the material.

Expected Thermal Analysis Data

| Technique | Parameter | Expected Value/Behavior |
|---|---|-------------------------------|
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | > 300 °C |
| Differential Scanning Calorimetry (DSC) | Melting Point | 147-151 °C (endothermic peak) |
| Decomposition | Exothermic process at higher temperatures | |

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(3-Bromophenyl)triphenylene** powder in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
 - Reference the spectrum to the solvent peak.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the powder in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - Analyze the molecular ion peak and the fragmentation pattern.

UV-Visible and Fluorescence Spectroscopy

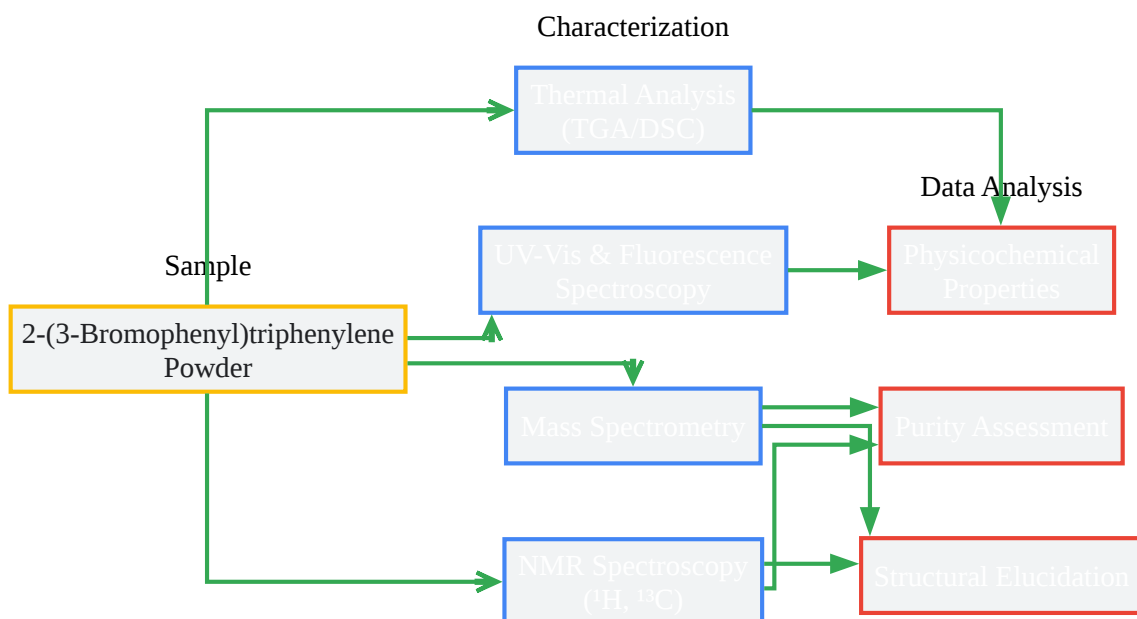
- Sample Preparation: Prepare a dilute solution of the powder in a UV-transparent solvent (e.g., cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
- UV-Vis Absorption Spectroscopy:
 - Record the absorption spectrum from approximately 200 to 600 nm.
 - Use the pure solvent as a reference.
- Fluorescence Spectroscopy:
 - Excite the sample at its absorption maximum.
 - Record the emission spectrum over a wavelength range that includes the expected emission peak.

Thermal Analysis

- Sample Preparation: Place 5-10 mg of the powder in an appropriate TGA or DSC pan (e.g., aluminum, platinum).
- Instrumentation: Use a simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
- TGA Analysis:
 - Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).
 - Record the mass loss as a function of temperature.
- DSC Analysis:
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
 - Record the heat flow to and from the sample to identify melting points and other thermal transitions.

Visualizations

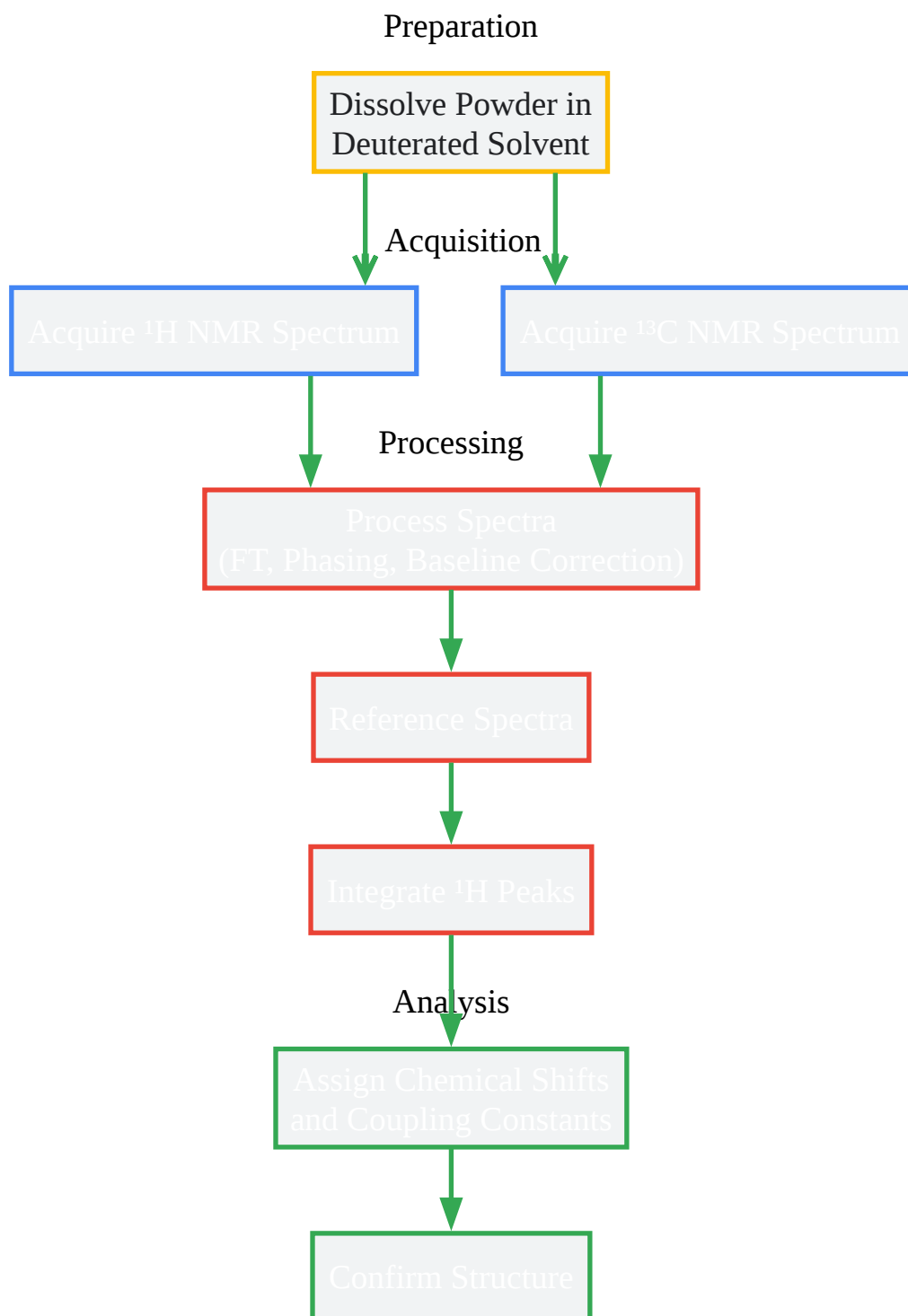
Experimental Workflow for Characterization



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Caption: General workflow for the initial characterization of a new chemical powder.

NMR Analysis Workflow



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Caption: Step-by-step workflow for Nuclear Magnetic Resonance (NMR) analysis.

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